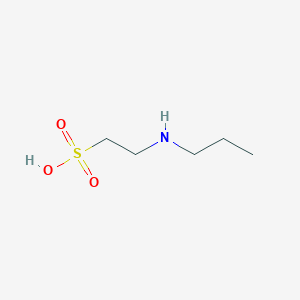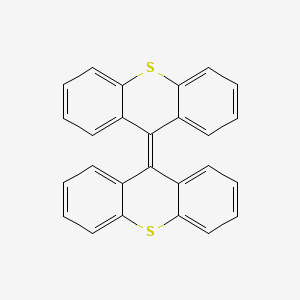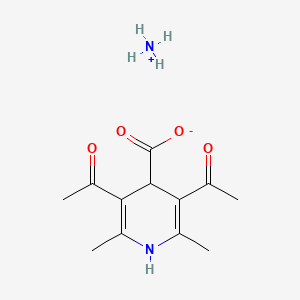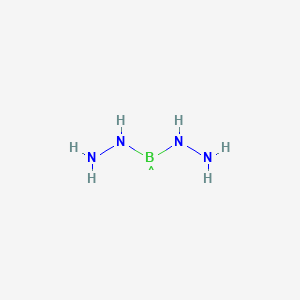
Dihydrazinylboranyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrazinylboranyl is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound consists of a boron atom bonded to two hydrazinyl groups, making it a versatile reagent in organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dihydrazinylboranyl can be synthesized through several methods. One common approach involves the reaction of boron trihalides with hydrazine under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition. Another method involves the use of boron esters and hydrazine derivatives, which can be carried out in organic solvents such as tetrahydrofuran or diethyl ether.
Industrial Production Methods: On an industrial scale, this compound is produced using high-purity boron trihalides and hydrazine. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is often purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Dihydrazinylboranyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boron-nitrogen compounds.
Reduction: It can be reduced to form boron-hydride complexes.
Substitution: It can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products Formed:
Oxidation: Boron-nitrogen compounds.
Reduction: Boron-hydride complexes.
Substitution: Halogenated boron compounds.
Wissenschaftliche Forschungsanwendungen
Dihydrazinylboranyl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of boron-containing compounds.
Medicine: Research is ongoing into its use as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, including boron-containing polymers and ceramics.
Wirkmechanismus
The mechanism by which dihydrazinylboranyl exerts its effects involves the interaction of the boron atom with various molecular targets. In biological systems, the boron atom can form stable complexes with biomolecules, facilitating targeted delivery of therapeutic agents. The hydrazinyl groups enhance the reactivity of the compound, allowing it to participate in a wide range of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Hydrazinylborane: Similar in structure but with different reactivity.
Borohydrazide: Contains a boron-hydrazine bond but lacks the same versatility.
Boron Nitride: A boron-nitrogen compound with different applications.
Uniqueness: Dihydrazinylboranyl is unique due to its dual hydrazinyl groups, which provide enhanced reactivity and versatility in chemical synthesis. Its ability to form stable complexes with biomolecules makes it particularly valuable in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
25540-56-1 |
|---|---|
Molekularformel |
BH6N4 |
Molekulargewicht |
72.89 g/mol |
InChI |
InChI=1S/BH6N4/c2-4-1-5-3/h4-5H,2-3H2 |
InChI-Schlüssel |
JEYNWJYOGOMWNC-UHFFFAOYSA-N |
Kanonische SMILES |
[B](NN)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



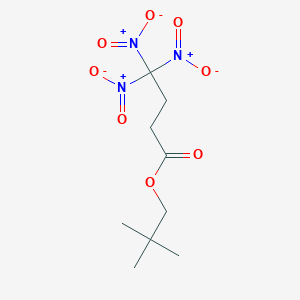
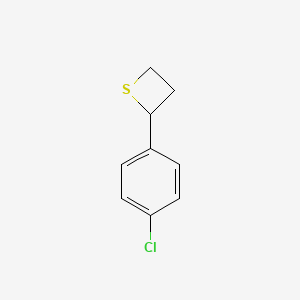
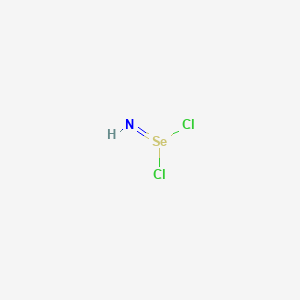
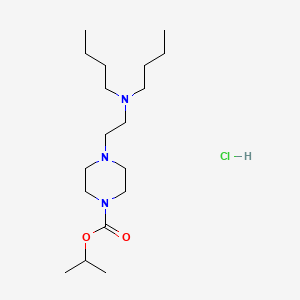
![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
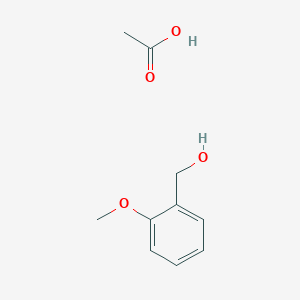
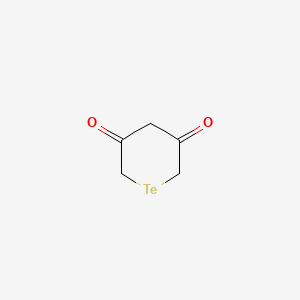
![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)

